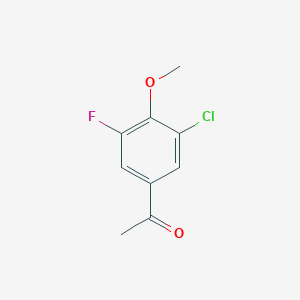

3'-Chloro-5'-fluoro-4'-méthoxyacétophénone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 3'-Chloro-5'-fluoro-4'-methoxyacetophenone is a multifaceted molecule that has not been directly studied in the provided papers. However, related compounds with similar substituents on the acetophenone core have been synthesized and analyzed, providing insights into the potential characteristics and reactivity of 3'-Chloro-5'-fluoro-4'-methoxyacetophenone. For instance, the synthesis of related chloro- and fluoro-substituted acetophenones has been reported, which could offer a foundation for the synthesis of the compound .

Synthesis Analysis

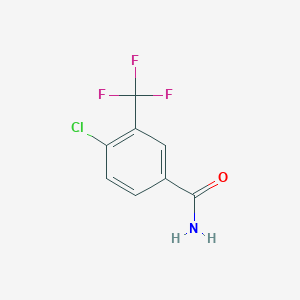

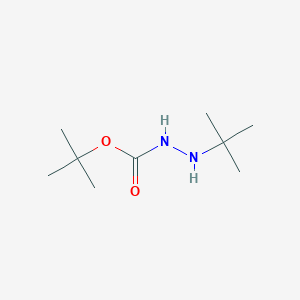

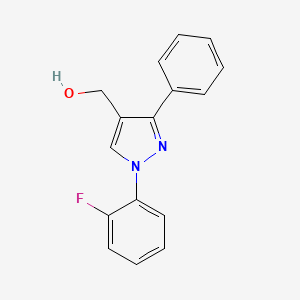

The synthesis of related compounds involves multiple steps, including the use of Grignard reagents, oxidation reactions, and further functionalization. For example, the synthesis of 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole starts with the treatment of 4-chloro-2-fluoroanisole, followed by a series of reactions including oxidation and methylation to obtain the final product . This suggests that a similar approach could be employed for the synthesis of 3'-Chloro-5'-fluoro-4'-methoxyacetophenone, with careful consideration of the reactivity of the methoxy group and the halogen substituents.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques and theoretical calculations. For instance, the crystal structure of 3-(5-carboxy-2-chlorophenylaminomethylene)-2-methoxychroman-4-one was elucidated, revealing the presence of intramolecular and intermolecular hydrogen bonds . Additionally, DFT calculations have been used to study the molecular structure and intramolecular interactions of ortho-hydroxyacetophenones . These studies provide a basis for understanding the potential molecular structure of 3'-Chloro-5'-fluoro-4'-methoxyacetophenone, which is likely to exhibit similar intramolecular interactions due to the presence of electronegative substituents.

Chemical Reactions Analysis

The reactivity of acetophenone derivatives is influenced by the nature and position of substituents on the aromatic ring. For example, 2,4-hydroxy-5-chloro-acetophenone has been used as a colorimetric reagent for the detection of iron(III) and uranyl(II) ions, indicating its ability to form chelates with metal ions . This suggests that 3'-Chloro-5'-fluoro-4'-methoxyacetophenone may also participate in chemical reactions that involve coordination to metals, potentially leading to the formation of novel complexes.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetophenone derivatives can be inferred from their structural features and the results of thermal and spectral analyses. The thermal stability of a chromanone derivative was found to be up to 128°C in an air atmosphere . The presence of halogen and methoxy groups is likely to influence the boiling point, solubility, and stability of 3'-Chloro-5'-fluoro-4'-methoxyacetophenone. Moreover, the electronic effects of these substituents could affect the UV-VIS and NMR spectral properties, providing a distinctive fingerprint for the compound .

Applications De Recherche Scientifique

Synthèse de composés pharmaceutiques

3'-Chloro-5'-fluoro-4'-méthoxyacétophénone: est un intermédiaire précieux dans la synthèse de divers composés pharmaceutiques. Sa structure halogénée en fait un bloc de construction polyvalent pour la construction de molécules complexes par des réactions telles que la substitution aromatique nucléophile ou le couplage de Suzuki .

Propriétés

IUPAC Name |

1-(3-chloro-5-fluoro-4-methoxyphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO2/c1-5(12)6-3-7(10)9(13-2)8(11)4-6/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRCCXQQIBNFBRT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C(=C1)Cl)OC)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60396890 |

Source

|

| Record name | 3'-CHLORO-5'-FLUORO-4'-METHOXYACETOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

886497-19-4 |

Source

|

| Record name | 3'-CHLORO-5'-FLUORO-4'-METHOXYACETOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-oxo-4H-chromen-3-yl)-2-propenenitrile](/img/structure/B1334302.png)

![4-allyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1334307.png)

![6-(2-hydroxyethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1334325.png)

![2,4,6-triisopropyl-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide](/img/structure/B1334333.png)